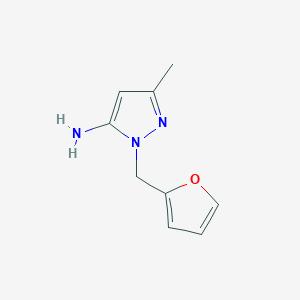
4-Thiazolecarboxaldéhyde, 2-(2-pyridinyl)-
Vue d'ensemble
Description
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- is a heterocyclic compound with the molecular formula C9H6N2OS and a molecular weight of 190.22 g/mol. This compound is notable for its significant applications in various fields of research and industry, particularly due to its unique structural properties.
Applications De Recherche Scientifique
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to undergo reactions catalyzed by enzymes such as DABCO (1,4-diazabicyclo [2.2.2]octane)
Cellular Effects
The effects of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
The mechanism of action of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to interact with specific enzymes, leading to their inhibition or activation. These interactions result in changes in cellular processes and gene expression, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and effects on cells. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects in clinical applications.
Metabolic Pathways
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in therapeutic applications.
Méthodes De Préparation
The synthesis of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- typically involves the reaction of 2-aminopyridine with α-haloketones under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may interfere with cellular signaling pathways, leading to the inhibition of tumor growth.
Comparaison Avec Des Composés Similaires
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- can be compared with other similar compounds such as:
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound is also a heterocyclic molecule with similar applications in pharmaceuticals and organic synthesis.
2-(Pyridin-2-yl)thiazole-4-carbaldehyde: Another structurally related compound with comparable chemical properties and uses.
The uniqueness of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- lies in its specific structural configuration, which imparts distinct reactivity and biological activity.
Propriétés
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVUCLKAKKBRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366649 | |
| Record name | 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173838-60-3 | |
| Record name | 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)


![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)


![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299324.png)
![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)
